molecular formula C11H22N2O2 B3021682 (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate CAS No. 1413367-76-6

(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate

Cat. No.: B3021682
CAS No.: 1413367-76-6
M. Wt: 214.30
InChI Key: PLLHWQMECGKRCY-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate is a chiral piperidine derivative that serves as a valuable, stereochemically defined building block in organic synthesis and medicinal chemistry . This compound, with the molecular formula C 11 H 22 N 2 O 2 and a molecular weight of approximately 214.30 g/mol, features a tert-butoxycarbonyl (Boc) protecting group on the amine and an additional amino group, making it a versatile intermediate for the construction of more complex molecules . Its high enantiopurity is critical for research aimed at developing therapeutics with specific biological activities. The primary research value of this compound lies in its role as a key precursor in the synthesis of pharmacologically active agents. It is extensively used as a chiral scaffold in the development of statin drugs, which are inhibitors of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis . Furthermore, its structure is investigated for potential analgesic, anti-inflammatory, and antipsychotic properties due to its ability to interact with various biological targets and modulate neurotransmitter systems . The Boc-protected amine is stable under a range of conditions but can be readily deprotected under mild acidic conditions, allowing for further functionalization at that site . The additional amino group on the piperidine ring can undergo typical reactions such as alkylation, acylation, and reductive amination, providing researchers with a handle to introduce diverse structural motifs . Handling should adhere to laboratory safety protocols. The compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is recommended to store in a dark place under an inert atmosphere at room temperature to ensure stability . This chemical is intended for research purposes and is strictly not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLHWQMECGKRCY-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification systems ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce secondary amines .

Scientific Research Applications

Drug Development

(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate is utilized as a building block in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable intermediate for developing drugs targeting neurological disorders and other conditions.

Case Study: Synthesis of Neurological Agents
Research indicates that derivatives of this compound exhibit activity against neurodegenerative diseases. For example, modifications to the piperidine ring have led to compounds with enhanced affinity for neurotransmitter receptors, suggesting potential applications in treating conditions like Alzheimer's disease .

Asymmetric Synthesis

The compound plays a crucial role in asymmetric synthesis due to its chiral centers. It can be used to produce other chiral amines and amino acids, which are essential in the synthesis of biologically active molecules.

Example of Application
A study demonstrated the use of this compound in a multi-step synthesis of a novel anti-cancer agent. The chirality provided by this compound was critical in achieving the desired biological activity .

Antidepressant Activity

Recent studies have explored the antidepressant properties of compounds derived from this compound. Initial findings suggest that these derivatives may modulate serotonin and norepinephrine levels in the brain.

Clinical Insights
In preclinical trials, certain derivatives showed promise in reducing depressive symptoms in animal models, indicating potential for future clinical development .

Mechanism of Action

The mechanism of action of (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl ester group may influence its solubility and stability. These interactions can affect various biochemical pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The compound’s structural analogues differ in substituents at the 5-position, significantly altering physicochemical properties (Table 1):

Compound Substituent (5-position) Molecular Formula MW (g/mol) Key Properties
(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate (Target) Methyl (-CH₃) C₁₁H₂₂N₂O₂ 214.31 Moderate lipophilicity; stable under inert conditions
(3S,5R)-tert-Butyl 3-amino-5-(trifluoromethyl)piperidine-1-carboxylate Trifluoromethyl (-CF₃) C₁₁H₁₉F₃N₂O₂ 268.28 Increased electronegativity; enhanced metabolic stability
(3S,5R)-tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate Hydroxyl (-OH) C₁₀H₂₀N₂O₃ 216.28 Higher polarity; potential for hydrogen bonding
(3S,5S)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate Fluorine (-F) C₁₀H₁₉FN₂O₂ 218.27 Improved bioavailability; altered electronic profile

Table 1. Substituent-driven variations in piperidine derivatives.

Biological Activity

(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate, with the CAS number 1312810-39-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H22_{22}N2_{2}O2_{2}
  • Molecular Weight : 214.31 g/mol
  • Purity : Typically available at 95% purity .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Modulation : This compound has been studied for its role as an agonist or antagonist at specific receptors, which may include neurotransmitter receptors involved in mood regulation and cognitive functions.
  • Enzymatic Inhibition : Its structure suggests potential inhibitory effects on enzymes that are crucial in metabolic pathways, particularly those related to neurochemistry and inflammation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant-like Effects : Animal studies have shown that this compound can produce effects similar to those of traditional antidepressants, potentially through serotonin receptor modulation.
  • Neuroprotective Properties : It may provide neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

Case Studies and Research Findings

A review of the literature reveals several key studies:

  • Study on Neurotransmitter Systems :
    • Researchers examined the effects of this compound on serotonin and norepinephrine levels in rodent models. The results indicated a significant increase in both neurotransmitters, suggesting a mechanism for its antidepressant-like activity .
  • Inhibition of Enzymatic Activity :
    • A study focused on the compound's ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. The findings demonstrated that the compound could effectively inhibit MAO activity, supporting its potential use in treating mood disorders .
  • Neuroprotective Effects in Models of Alzheimer's Disease :
    • In vitro studies showed that this compound could protect neuronal cells from amyloid-beta-induced toxicity, highlighting its potential role in Alzheimer's therapy .

Data Summary Table

Study FocusFindingsReference
Neurotransmitter ModulationIncreased serotonin and norepinephrine levels
Enzymatic InhibitionEffective inhibition of monoamine oxidase
NeuroprotectionProtection against amyloid-beta toxicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate, and how can diastereoselectivity be controlled?

  • Methodological Answer : The synthesis of this compound often begins with chiral piperidine precursors. A common approach involves protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by stereoselective functionalization. For example, diastereoselective reduction of ketones or epoxides using catalysts like NaBH₄ with chiral ligands can enforce the (3S,5R) configuration . Phase-transfer catalysis (PTC) has also been employed for asymmetric synthesis of similar Boc-protected piperidines, improving reaction efficiency . Key intermediates, such as (5R,6S)-tert-butyl dihydropyridine derivatives, are critical for downstream modifications .

Q. How can NMR and mass spectrometry be utilized to confirm the structure and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns and chemical shifts. For instance, the tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C). The piperidine ring protons show distinct splitting due to axial/equatorial positions .
  • ESI-MS : The molecular ion [M+H]⁺ should match the exact mass (e.g., C₁₁H₂₂N₂O₂: 230.1634 Da). Fragmentation patterns (e.g., loss of Boc group, m/z ~130) confirm structural motifs .
  • Chiral HPLC : To verify enantiomeric purity, use columns like Chiralpak AD-H with hexane/isopropanol gradients .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

  • Methodological Answer : Store under inert gas (N₂/Ar) at –20°C to prevent Boc-group hydrolysis. Use anhydrous solvents (e.g., THF, DCM) during synthesis. Safety protocols include PPE (gloves, goggles) and fume hoods due to potential irritancy, as seen in analogous Boc-protected amines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound?

  • Methodological Answer :

  • Core Modifications : Introduce substituents at the 3-amino or 5-methyl positions (e.g., fluorination, alkylation) to assess steric/electronic effects. Analogous studies on tert-butyl piperidine carboxylates show that substituents on the piperidine ring modulate target binding .
  • Biological Assays : Pair synthetic derivatives with enzymatic assays (e.g., kinase inhibition) or receptor-binding studies. Use X-ray crystallography (SHELX-refined structures) to correlate activity with 3D conformations .

Q. How can contradictory data in synthetic yields or stereochemical outcomes be resolved?

  • Methodological Answer :

  • Reaction Optimization : Screen solvents (e.g., DMF vs. DCM) and temperatures. For example, low-temperature (–78°C) lithiation improves stereocontrol in Boc-piperidine systems .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation. Conflicting yields may arise from competing pathways (e.g., over-reduction of ketones) .

Q. What computational strategies are effective for modeling the compound’s conformational dynamics and target interactions?

  • Methodological Answer :

  • Docking Studies : Employ software like AutoDock Vina with crystal structures (e.g., PDB entries) to predict binding modes. The tert-butyl group often occupies hydrophobic pockets .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to study intramolecular H-bonding (e.g., between NH₂ and carbonyl groups) .

Q. How can the compound’s stability under physiological conditions be evaluated for drug development?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via LC-MS. Boc-protected amines are prone to acid hydrolysis, requiring prodrug strategies .
  • Plasma Stability : Assess half-life in human plasma at 37°C. Esterase-resistant analogs may require methyl-to-cyclopropyl substitutions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate
Reactant of Route 2
(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate

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